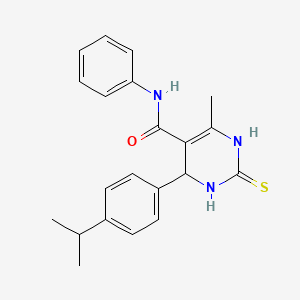

4-(4-isopropylphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-N-phenyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-13(2)15-9-11-16(12-10-15)19-18(14(3)22-21(26)24-19)20(25)23-17-7-5-4-6-8-17/h4-13,19H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLMTDIYBXRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-isopropylphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 342.45 g/mol. The structure features a thioxo group and a carboxamide moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₂OS |

| Molecular Weight | 342.45 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of thioxo groups in pyrimidines has been linked to enhanced activity against various bacterial strains. Research suggests that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Neuroprotective Effects

Compounds structurally related to this compound have shown neuroprotective effects in animal models of neurodegenerative diseases. For example, analogs have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurotoxicity in conditions like Parkinson's disease. This inhibition could potentially reduce oxidative stress and neuronal damage.

Case Studies

- Neurotoxicity Assessment : A study evaluated the neurotoxic potential of tetrahydropyrimidine derivatives in mice. The findings indicated that certain analogs produced significant dopaminergic neurotoxicity when metabolized by MAO-B, suggesting that similar mechanisms might be applicable to our compound of interest .

- Antibacterial Testing : In vitro tests conducted on various bacterial strains showed that compounds similar to this compound exhibited varying degrees of antibacterial activity. The results highlighted the importance of structural modifications in enhancing efficacy against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thioxo group may interact with key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Oxidative Stress Reduction : By inhibiting MAO-B and other oxidative enzymes, the compound could mitigate oxidative stress within neuronal cells.

Table 2: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of 337.4 g/mol. Its structure features a tetrahydropyrimidine ring with thioxo and carboxamide functionalities, which contribute to its biological activity. The compound's unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research has shown that 4-(4-isopropylphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines. For instance:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Study : A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of human tumor cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is necessary to fully understand its spectrum of activity and mechanism.

Therapeutic Potential

Given its biological activities, this compound holds promise for various therapeutic applications:

- Cancer Treatment : As an anticancer agent, it could be developed into a novel treatment for specific types of tumors.

- Antimicrobial Agents : Its potential as an antimicrobial agent could lead to new treatments for bacterial infections, especially given the rise of antibiotic-resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.